molecular formula C16H10ClNOS B2956437 S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate CAS No. 331461-60-0

S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate

Cat. No. B2956437
CAS RN: 331461-60-0
M. Wt: 299.77
InChI Key: ZUQBHDVMUNSGQP-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate, often referred to as S-4CCP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been investigated for its ability to act as a reagent in a variety of reactions, and has been used in the synthesis of a number of other compounds. Additionally, S-4CCP has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Antiviral Research

The structural components of this compound, such as the chlorophenyl and cyano groups, are often found in molecules with antiviral properties. It could be a candidate for the synthesis of new antiviral agents, especially considering the ongoing need for novel treatments due to the emergence of resistant viral strains .

properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNOS/c17-14-6-8-15(9-7-14)20-16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBHDVMUNSGQP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)SC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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